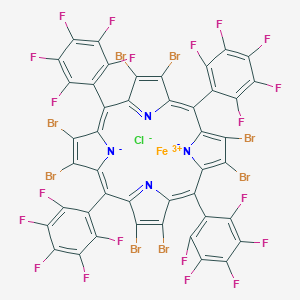

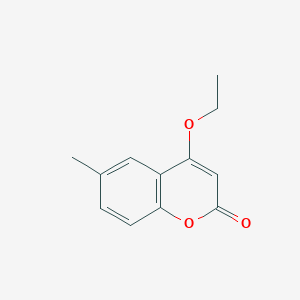

4-Ethoxy-6-methylchromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-6-methylchromen-2-one is a compound that belongs to the class of organic compounds known as chromenones. These compounds contain a structure similar to flavones, which are characterized by a 2-benzopyranone structure where the benzene ring is fused to a pyranone ring. The specific compound of interest, 4-ethoxy-6-methylchromen-2-one, is not directly studied in the provided papers, but related compounds and their synthesis, structure, and reactions are discussed, which can provide insights into the properties and chemistry of 4-ethoxy-6-methylchromen-2-one.

Synthesis Analysis

The synthesis of related chromenone derivatives is described in several papers. For instance, a novel and convenient synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives is reported using ultrasound-mediated condensation, which offers advantages such as simple work-up, shorter reaction times, and higher yields . Another study presents the synthesis of 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, although the specific details of the synthesis are not provided in the abstract . These methods could potentially be adapted for the synthesis of 4-ethoxy-6-methylchromen-2-one.

Molecular Structure Analysis

The molecular structure of chromenone derivatives is often characterized using techniques such as X-ray diffraction, FT-IR, NMR, and UV/Vis spectroscopy . For example, the crystal structure of 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one was determined, showing that it crystallizes in the monoclinic system and forms linear chains in the crystallographic c-axis due to π-π stacking . These findings suggest that 4-ethoxy-6-methylchromen-2-one may also exhibit interesting structural features that could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of chromenone derivatives can be inferred from studies on similar compounds. For example, the reaction of organolead triacetates with 4-ethoxycarbonyl-2-methyloxazol-5-one leads to high-yielding arylation and vinylation, which are then converted to α-aryl and α-vinyl N-acetylglycine ethyl esters in water . This indicates that the ethoxy group in the 4-position of chromenones can participate in chemical reactions, potentially allowing for further functionalization of 4-ethoxy-6-methylchromen-2-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromenone derivatives can be diverse. Spectroscopic techniques provide insights into the electronic structure and intermolecular interactions of these compounds . For instance, the title compound in one study exhibits intramolecular C-H···O interactions and is stabilized by short contacts such as π···π and C-H···π interactions . Computational methods such as DFT are also used to predict properties like molecular electrostatic potential, Fukui function, and nonlinear optical properties . These studies suggest that 4-ethoxy-6-methylchromen-2-one may have similar properties, which could be explored through experimental and computational analyses.

Zukünftige Richtungen

The future of synthetic chemistry, including the synthesis of compounds like “4-Ethoxy-6-methylchromen-2-one”, is expected to involve the improvement of synthetic abilities and the enhancement of synthesis applications . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Eigenschaften

IUPAC Name |

4-ethoxy-6-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-14-11-7-12(13)15-10-5-4-8(2)6-9(10)11/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYBUCACTOISFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=C1C=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-6-methylchromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)